molecular formula C10H12N2O B15070945 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone

1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone

Cat. No.: B15070945
M. Wt: 176.21 g/mol
InChI Key: JASXWEIXXOOKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a suitable aldehyde with an amine, followed by cyclization and reduction steps. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might have biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: A parent compound with similar structural features.

    Quinoline: Another heterocyclic aromatic compound with a fused pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

Uniqueness

1-(3,4-Dihydro-2,7-naphthyridin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and potential reactivity. This uniqueness can make it valuable for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3,4-dihydro-1H-2,7-naphthyridin-2-yl)ethanone

InChI

InChI=1S/C10H12N2O/c1-8(13)12-5-3-9-2-4-11-6-10(9)7-12/h2,4,6H,3,5,7H2,1H3

InChI Key

JASXWEIXXOOKIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.